3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-15-8-7-11(9-17(15)22-2)14(19)10-16-12-5-3-4-6-13(12)18(20)23-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXTOAOZYOSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps to form the benzofuran ring . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran or dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has shown that modifications in the benzofuran structure can enhance its potency against specific cancer types. In particular, compounds with methoxy groups at certain positions on the benzofuran ring have shown increased activity compared to their unsubstituted counterparts. This suggests that 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one could be a promising candidate for further development as an anticancer agent .
Antinociceptive Effects
The compound has also been evaluated for its antinociceptive properties. A study indicated that a related benzofuran derivative exhibited potent antinociceptive effects in various pain models, suggesting potential applications in pain management therapies. The compound demonstrated significant inhibition of pain responses, indicating its potential as a new analgesic drug .
Synthesis and Evaluation
A comprehensive review of benzo[b]furan derivatives highlighted the synthesis of various analogs, including those similar to this compound. These studies involved multiple steps including cyclization reactions and modifications that improved yield and biological activity. For example, one study reported a series of amino derivatives with enhanced antiproliferative activity when compared to their parent compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Research findings indicated that substituents at specific positions on the benzofuran ring significantly influence biological activity. For example, introducing methoxy groups at the C–6 position resulted in higher antiproliferative activity than those at the C–7 position . This insight into SAR can guide future synthetic efforts to develop more potent analogs.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular weight, and functional groups:
Key Observations :
- Substituent Position : The target compound’s 3,4-dimethoxy group distinguishes it from analogs like 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one, which has substituents at both 3-positions. This impacts steric hindrance and electronic properties.
- Biological Activity : Curcumin analogs (e.g., 3e) with similar dimethoxy motifs exhibit antioxidant and ACE inhibitory effects, suggesting the target compound may share these properties .
Physical and Crystallographic Properties
- Melting Points : Analogs such as 3-(indol-3-yl)-pyrazin-2-one derivatives exhibit high melting points (~259°C), indicative of strong intermolecular interactions .
- Crystal Packing: Benzofuranone derivatives (e.g., 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one) form planar structures with dihedral angles >85° between aromatic rings, stabilized by N–H···O hydrogen bonds and π-π interactions . The target compound’s oxoethyl chain may disrupt such packing, altering solubility.
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Methoxy Groups: The 3,4-dimethoxy configuration enhances antioxidant and enzyme inhibitory activities compared to mono-methoxy or hydroxylated analogs .
- Chain Flexibility : The oxoethyl chain in the target compound may improve membrane permeability compared to rigid analogs (e.g., 3,3-bis-phenyl derivatives) .
Computational and Experimental Studies
- Crystallography: SHELXL software () is widely used for refining benzofuranone derivatives, confirming planar geometries and hydrogen-bonding networks .
Biological Activity
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one, commonly referred to as a benzofuran derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the CAS number 55377-46-3, exhibits a molecular formula of C18H16O5 and a molar mass of 312.32 g/mol. Its structure features a benzofuran core linked to a dimethoxyphenyl group, which is crucial for its biological effects.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent . The compound has been evaluated against various cancer cell lines, showing significant antiproliferative effects. For instance, in a study involving multiple cancer cell lines, it was found to inhibit growth effectively, with GI50 values indicating potent activity:
| Cell Line | GI50 Value (µM) |
|---|---|
| MDA-MB-435 | 0.229 |
| HT29 | <0.01 |
| Jurkat | 0.237 |
The presence of the 3,4-dimethoxyphenyl group appears to enhance its efficacy compared to other derivatives lacking this substitution .
The mechanism by which this compound exerts its anticancer effects has been explored through molecular docking studies. These studies suggest that the compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division . The calculated free energy of interaction was approximately -7.74 kcal/mol, indicating a stable binding affinity.
Antinociceptive Activity
In addition to its anticancer properties, this compound also exhibits antinociceptive activity . A study demonstrated that it significantly reduces pain responses in animal models through both central and peripheral mechanisms. The ID50 values for various pain tests (e.g., formalin test) were notably lower than those for standard analgesics like acetaminophen and aspirin:
| Test Type | ID50 Value (µmol/kg) |
|---|---|
| Writhing | 6.1 |
| Formalin Phase 1 | 27.3 |
| Capsaicin | 12.6 |
These findings suggest that the compound could serve as a lead for developing new analgesic drugs .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is often influenced by their structural components. In the case of this compound:
- Dimethoxy Substitution : The methoxy groups at positions 3 and 4 on the phenyl ring enhance lipophilicity and may facilitate better interaction with biological targets.
- Benzofuran Core : The benzofuran structure contributes to the compound's ability to penetrate biological membranes and interact with intracellular targets.
Comparative Analysis of Related Compounds
A comparative analysis with other benzofuran derivatives reveals that modifications in substituents can lead to varying degrees of biological activity:
| Compound | Anticancer Activity (GI50 µM) | Antinociceptive Activity (ID50 µmol/kg) |
|---|---|---|
| 3-[2-(3,4-dimethoxyphenyl)... | <0.01 | 6.1 |
| Compound A | 0.5 | 15 |
| Compound B | 1.0 | 8 |
This table illustrates how structural variations can significantly impact the pharmacological profiles of related compounds.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MDA-MB-435 Cells : This research demonstrated that treatment with the compound resulted in over 70% growth inhibition in melanoma cells, highlighting its potential for targeting aggressive cancer types .
- Pain Model Evaluation : In a series of experiments assessing pain relief in murine models, the compound outperformed traditional analgesics in both acute and chronic pain scenarios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
